NU-7107

Beschreibung

Contextualization within Modern Drug Discovery and Development Paradigms

Modern drug discovery and development increasingly rely on a target-centric approach, where compounds are designed or identified to interact with specific biological molecules implicated in disease. This paradigm involves high-throughput screening, structure-based drug design, and the synthesis of compound libraries to find molecules with desired activity and selectivity. Chemical biology tools, including selective inhibitors, are essential for validating these targets and understanding the consequences of their modulation in complex biological systems. Medicinal chemistry then refines these initial hits to improve potency, selectivity, pharmacokinetic properties, and reduce potential off-target effects.

Overview of DNA-Dependent Protein Kinase (DNA-PK) as a Therapeutic Target

DNA-Dependent Protein Kinase (DNA-PK) is a key enzyme in the cellular machinery responsible for DNA repair, specifically the non-homologous end joining (NHEJ) pathway, which is critical for repairing DNA double-strand breaks (DSBs) abcam.com. DNA-PK is comprised of a catalytic subunit (DNA-PKcs) and the Ku heterodimer (Ku70/Ku80) . Beyond its role in DNA repair, DNA-PK is also involved in gene recombination, gene transcription, and gene regulation .

DNA-PK is highly expressed in various tumor tissues and its activity and expression have been correlated with poor outcomes in certain cancer types . Inhibition of DNA-PK expression has been shown to decrease tumor cell proliferation and enhance the sensitivity of tumor cells to radiation and chemotherapy drugs . These findings underscore the importance of DNA-PK as a promising therapeutic target in cancer therapy, particularly for sensitizing cancer cells to DNA-damaging treatments.

Genesis of NU-7107: Development Rationale as an Analogue of Related Inhibitors

This compound is recognized as a potent inhibitor of DNA-PK biocompare.comtargetmol.comhodoodo.commedkoo.com. Its development is linked to research into related DNA-PK inhibitors, such as NU-7026. NU-7026 is a known ATP-competitive inhibitor of DNA-PK, displaying selectivity over other enzymes in the PI3K-related kinase (PIKK) family tocris.comrndsystems.com.

Investigations into the metabolism of NU-7026 revealed that it undergoes rapid plasma clearance largely due to extensive metabolism, including multiple hydroxylations researchgate.net. The identification of the major oxidation site on the morpholine (B109124) ring of NU-7026 provided a rationale for designing analogues with improved pharmacokinetic properties researchgate.net. This compound, a bis-methylated morpholino derivative of NU-7026, was synthesized with methyl groups at the C-2 and C-6 positions of the morpholine ring to potentially decrease metabolism and improve plasma clearance researchgate.netresearchgate.net. This highlights this compound's genesis as a rationally designed analogue aimed at overcoming limitations observed with earlier inhibitors like NU-7026.

Research findings comparing this compound and NU-7026 have demonstrated that the plasma clearance of this compound was significantly improved, being four-fold slower than that of NU-7026 in mice researchgate.netresearchgate.net. This suggests that the structural modification in this compound, specifically the methylation on the morpholine ring, successfully reduced metabolic susceptibility, a key consideration in medicinal chemistry for improving drug exposure and efficacy.

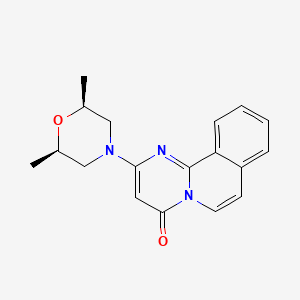

The molecular weight of this compound is approximately 309.36 g/mol , with a molecular formula of C18H19N3O2 biocompare.com. Its chemical structure is defined as 2-((2R,6S)-2,6-dimethylmorpholino)-4H-pyrimido[2,1-a]isoquinolin-4-one or its stereoisomer 2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one, indicating the presence of specific stereochemical configurations that can influence biological activity ontosight.aimedkoo.com.

Research findings on the inhibitory potency of this compound against DNA-PK report an IC50 value of 0.04 μM . This indicates that this compound is a potent inhibitor of DNA-PK.

Here is a summary of some research findings related to this compound and NU-7026:

| Compound | Target | IC50 (in cell-free assays) | Selectivity (vs. PI3K) | Plasma Clearance (in mice) |

|---|---|---|---|---|

| This compound | DNA-PK | 0.04 μM | Not specified in sources | Four-fold slower than NU-7026 researchgate.netresearchgate.net |

| NU-7026 | DNA-PK | 0.23 μM abcam.comtocris.comrndsystems.commedchemexpress.comselleckchem.com | 60-fold selleckchem.com, 13 μM (PI3K IC50) tocris.comrndsystems.commedchemexpress.com | Rapid (0.108 L/h) researchgate.net |

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H19N3O2 |

|---|---|

Molekulargewicht |

309.4 g/mol |

IUPAC-Name |

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimido[2,1-a]isoquinolin-4-one |

InChI |

InChI=1S/C18H19N3O2/c1-12-10-20(11-13(2)23-12)16-9-17(22)21-8-7-14-5-3-4-6-15(14)18(21)19-16/h3-9,12-13H,10-11H2,1-2H3/t12-,13+ |

InChI-Schlüssel |

WEXIWJYAPCUIPH-BETUJISGSA-N |

SMILES |

CC1CN(CC(O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 |

Isomerische SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 |

Kanonische SMILES |

CC1CN(CC(O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 |

Aussehen |

solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

NU7107; NU 7107; NU-7107. |

Herkunft des Produkts |

United States |

Synthetic Strategies and Medicinal Chemistry Development of Nu 7107

Chemical Synthesis Pathways for NU-7107

The precise chemical synthesis pathways for this compound are detailed in scientific literature and patents. One source mentions this compound as an analogue of NU7026, methylated at specific positions of the morpholine (B109124) ring researchgate.net. This suggests that the synthesis of this compound likely involves steps building upon or modifying a core structure similar to NU7026.

General approaches in organic synthesis that could be relevant to the synthesis of complex molecules like this compound include the use of various reagents and methodologies to construct the molecular scaffold and introduce specific functional groups. For instance, discussions in chemical literature highlight methods such as nucleophilic additions, cyclization reactions, and the use of specific protecting groups during synthesis wits.ac.zamsu.edurushim.rukashanu.ac.ir. Transition metal catalysis, particularly involving copper and palladium, is also a key part of modern organic synthesis for constructing complex carbon structures kashanu.ac.ir. Hypervalent iodine(III) reagents are another class of reagents used in organic synthesis for various transformations acs.org.

While specific reaction schemes for this compound are not extensively detailed in the provided snippets beyond its relation to NU7026, the synthesis of structurally related compounds or those with similar complexities often involves multi-step routes. These routes are carefully designed to control stereochemistry and regioselectivity, ensuring the desired product is obtained efficiently and with high purity msu.eduucj.org.uaacs.org. The synthesis of chromone (B188151) derivatives, for example, can involve Algar-Flynn-Oyamada reactions and nucleophilic substitutions mdpi.comnih.gov. Indole derivatives, another class of heterocyclic compounds, can be synthesized through multistep procedures involving reactions like Vilsmeier-Haack formylation and Knoevenagel condensation acs.org.

Design Principles for this compound Analogues and Derivatives

The design of analogues and derivatives of a lead compound like this compound is a fundamental aspect of medicinal chemistry aimed at improving potency, selectivity, pharmacokinetic properties, and reducing potential toxicity. This process is guided by an understanding of the relationship between chemical structure and biological activity (Structure-Activity Relationship - SAR) diva-portal.orgacs.org.

For compounds targeting specific biological pathways or proteins, design principles often involve modifying different parts of the molecule to probe their contribution to binding affinity and functional modulation. For instance, in the design of HCV NS3 protease inhibitors, modifications were performed around a core structure to clarify SAR, with specific groups found to be valuable for inhibitory potency diva-portal.org. Similarly, the design of analogues of natural products like α-galactosylceramide (KRN7000) involved variations in the ceramide moiety, lipid chains, sugar head, and anomeric bond to bias cytokine responses uconn.edu.

The design of this compound as a methylated analogue of NU7026 suggests a deliberate modification to potentially alter its metabolic profile or interaction with biological targets researchgate.net. Methylation is a common strategy in medicinal chemistry to influence properties like lipophilicity, metabolic stability, and binding interactions.

The development of chemical libraries of derivatives with comprehensive SAR studies is a common approach to explore the structural space around a promising scaffold academie-sciences.fr. This systematic variation allows for the identification of key functional groups and structural features responsible for the observed biological activity.

Optimization of Chemical Structures for Enhanced Biological Activity

Optimization of chemical structures is an iterative process that follows the initial design and synthesis of analogues. It involves evaluating the biological activity of synthesized compounds and using the gathered SAR data to guide further structural modifications diva-portal.orgnih.gov. The goal is to enhance the desired biological effect, such as increased potency against a target, improved selectivity over off-targets, or enhanced efficacy in relevant biological models.

Techniques used in structure optimization include systematic structural variations, bioisosteric replacements, and the application of computational chemistry methods to predict the impact of modifications on molecular properties and target interactions nih.gov. High-throughput screening and the synthesis of focused arrays of compounds are often employed to explore SAR efficiently acs.orgwhiterose.ac.uk.

For this compound, being an analogue of NU7026 with altered pharmacokinetic properties (specifically slower plasma clearance due to methylation) highlights an aspect of structural optimization aimed at improving drug-like properties researchgate.net. This suggests that modifications were made to influence how the compound is metabolized and eliminated by the body, which is crucial for achieving adequate exposure at the site of action.

Detailed research findings on the optimization of this compound's structure would typically involve data comparing the biological activity (e.g., inhibitory potency, cellular effect) of this compound and its parent compound NU7026, as well as other synthesized analogues. Such data would demonstrate the impact of the methylation on the biological profile. While specific detailed research findings in the provided snippets are limited to the pharmacokinetic comparison researchgate.net, the general principles of medicinal chemistry optimization involve a cycle of design, synthesis, and biological evaluation to refine chemical structures diva-portal.orgnih.gov.

Interactive Data Table Example (Illustrative - specific data for this compound vs. NU7026 beyond clearance was not found in the snippets for biological activity comparison):

| Compound | Modification relative to NU7026 | Plasma Clearance (relative) |

| NU7026 | - | 4x faster |

| This compound | Methylation at C-2 and C-6 of morpholine ring | Slower |

The optimization process is informed by both in vitro and in vivo studies to assess the compound's activity, selectivity, and pharmacokinetic profile diva-portal.org. Successful optimization can lead to the identification of compounds with enhanced therapeutic potential.

Mechanistic Elucidation of Nu 7107 Biological Activity

DNA-Dependent Protein Kinase (DNA-PK) Inhibition by NU-7107

This compound's primary mechanism of action is the direct inhibition of the catalytic subunit of DNA-PK (DNA-PKcs). This inhibition disrupts the kinase's ability to phosphorylate downstream targets, thereby interfering with its central role in DNA repair.

Characterization of Enzymatic Inhibition Properties

This compound is a derivative of the DNA-PK inhibitor NU7026. Specifically, it is a bis-methylated morpholino derivative of NU7026, a modification that was synthesized to improve its metabolic stability and pharmacokinetic profile. While detailed kinetic studies specifically for this compound are not extensively published, its close structural relationship to NU7026 suggests a similar mode of action as an ATP-competitive inhibitor. For NU7026, the IC50 (half-maximal inhibitory concentration) against DNA-PK has been established, providing a benchmark for the potency of this class of inhibitors. The structural modifications in this compound were designed to decrease plasma clearance, suggesting a potentially more sustained inhibitory effect in a biological system.

Table 1: Comparison of Related DNA-PK Inhibitors

| Compound | Description | Known Properties |

|---|---|---|

| This compound | Bis-methylated morpholino derivative of NU7026 | Improved pharmacokinetic profile compared to NU7026 |

| NU7026 | Potent DNA-PK inhibitor | IC50 of 0.23 µM against DNA-PK |

| NU7441 | A more potent and specific inhibitor derived from NU7026 | IC50 of 14 nM against DNA-PKcs |

This table is based on available data for this compound and its closely related analogs. Specific enzymatic inhibition data for this compound is limited in publicly available research.

Molecular Interactions and Binding Modes with the DNA-PK Complex

The DNA-PK holoenzyme consists of the catalytic subunit, DNA-PKcs, and the Ku70/80 heterodimer, which recognizes and binds to DNA double-strand breaks (DSBs). DNA-PK inhibitors like this compound are believed to target the ATP-binding pocket within the kinase domain of DNA-PKcs. This competitive inhibition prevents the transfer of a phosphate (B84403) group from ATP to substrate proteins, a critical step in the signaling cascade.

While a crystal structure of this compound in complex with DNA-PKcs is not publicly available, molecular modeling and structural data from related inhibitors like NU7441 provide insights into the likely binding mode. These inhibitors typically form hydrogen bonds and hydrophobic interactions within the active site of DNA-PKcs, effectively blocking ATP from binding and halting the catalytic activity of the enzyme.

Impact on DNA Damage Response (DDR) Signaling Pathways

By inhibiting DNA-PK, this compound has a profound impact on the broader network of DNA damage response pathways, primarily by disrupting the repair of DNA double-strand breaks.

Modulation of the Non-Homologous End Joining (NHEJ) Pathway

The non-homologous end joining (NHEJ) pathway is the primary mechanism for repairing DNA double-strand breaks in human cells. DNA-PK is a cornerstone of this pathway, where it acts as a scaffold and phosphorylates key factors to facilitate the ligation of broken DNA ends.

The inhibition of DNA-PKcs by this compound directly obstructs the NHEJ pathway. This blockage of DNA repair can lead to the accumulation of unresolved DSBs, which are highly cytotoxic lesions. By preventing the repair of these breaks, this compound can sensitize cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics.

Interplay with Ataxia-Telangiectasia Mutated (ATM) and ATM- and Rad3-Related (ATR) Kinase Signaling

The DNA damage response is orchestrated by a trio of key kinases: DNA-PK, Ataxia-Telangiectasia Mutated (ATM), and ATM- and Rad3-Related (ATR). While DNA-PK is central to NHEJ, ATM and ATR are critical for signaling the presence of DNA damage and activating cell cycle checkpoints and alternative repair pathways like homologous recombination (HR).

There is significant crosstalk between these pathways. The inhibition of DNA-PK by this compound can lead to the persistent presence of unrepaired DSBs, which can, in turn, trigger a more sustained activation of the ATM and ATR signaling cascades. This can result in the activation of downstream effectors like Chk1 and Chk2, leading to cell cycle arrest. This interplay highlights the complex cellular response to the pharmacological inhibition of a key DNA repair enzyme.

Cellular Consequences of DNA-PK Inhibition by this compound

The inhibition of DNA-PK by this compound leads to several significant cellular outcomes, primarily stemming from the failure to repair DNA double-strand breaks.

A major consequence of this compound treatment is the potentiation of the cytotoxic effects of DNA-damaging agents. By preventing the repair of lesions induced by therapies like radiotherapy, this compound can significantly enhance their efficacy. This "radiosensitization" effect is a key therapeutic strategy being explored for DNA-PK inhibitors.

Alterations in Cellular Homeostasis and Stress Responses

As an inhibitor of DNA-PK, a key enzyme in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair, this compound is expected to significantly impact cellular homeostasis, particularly in the context of DNA damage. While direct studies on this compound's specific effects on cellular homeostasis and stress responses are limited, the known functions of its parent compound, NU-7026, and other DNA-PK inhibitors provide a framework for its anticipated actions.

Inhibition of DNA-PK by compounds like this compound disrupts the primary pathway for repairing DNA double-strand breaks, which are highly cytotoxic lesions. This disruption leads to an accumulation of DNA damage, which in turn activates cellular stress response pathways. Key proteins involved in the DNA damage response (DDR), such as ATM and ATR kinases, are activated, leading to the phosphorylation of a cascade of downstream targets. This can result in the induction of cell cycle arrest, providing time for DNA repair, or if the damage is too extensive, the initiation of apoptosis (programmed cell death).

The inhibition of DNA-PK can also induce a state of "synthetic lethality" in cells that have deficiencies in other DNA repair pathways, such as homologous recombination (HR). By blocking a crucial repair mechanism, this compound can render cancer cells with specific genetic mutations, like those in BRCA1 or BRCA2, particularly vulnerable.

Sensitization to DNA-Damaging Agents in Cellular Models

A significant aspect of the biological activity of DNA-PK inhibitors like this compound is their ability to sensitize cancer cells to the effects of DNA-damaging agents, such as chemotherapy and radiotherapy. By compromising the cell's ability to repair DNA damage induced by these agents, this compound can potentiate their cytotoxic effects.

Research on the closely related compound NU-7026 has demonstrated its capacity to enhance the efficacy of various DNA-damaging treatments. It is anticipated that this compound, with its potentially improved pharmacokinetic profile, would exhibit similar or enhanced sensitizing effects.

| DNA-Damaging Agent | Cellular Model | Observed Effect of DNA-PK Inhibition |

| Ionizing Radiation | Various Cancer Cell Lines | Increased cell killing, prolonged presence of DNA double-strand breaks. |

| Doxorubicin (B1662922) | Cancer Cell Lines | Enhanced cytotoxicity and potentiation of anticancer effects. |

| Etoposide (B1684455) | Cancer Cell Lines | Increased apoptosis and reduced cell viability. |

| Cisplatin | Cancer Cell Lines | Synergistic cell killing and overcoming of drug resistance. |

The sensitization effect is typically more pronounced in cancer cells compared to normal cells, as cancer cells often have a higher proliferation rate and may already possess defects in their DNA damage response pathways, making them more reliant on DNA-PK for survival.

Mechanisms Underlying Observed Anticancer or Antiviral Activities in Cell Systems

The primary mechanism underlying the anticancer activity of this compound is its inhibition of DNA-PK, leading to the disruption of DNA repair and subsequent cell death. This can occur through several interconnected pathways:

Induction of Apoptosis: The accumulation of unrepaired DNA damage triggers intrinsic apoptotic pathways. This involves the activation of pro-apoptotic proteins and the executioner caspases, leading to the systematic dismantling of the cell.

Cell Cycle Arrest: By inhibiting DNA repair, this compound can cause a sustained activation of cell cycle checkpoints, particularly at the G2/M transition. This prolonged arrest can prevent cancer cells from dividing and can ultimately lead to cell death.

Mitotic Catastrophe: In some cases, cells with compromised DNA repair may attempt to proceed through mitosis, leading to gross chromosomal abnormalities and a form of cell death known as mitotic catastrophe.

While the primary focus of research on this compound and related compounds has been on their anticancer properties, the role of DNA-PK in the lifecycle of certain viruses suggests a potential for antiviral activity. Some DNA viruses utilize the host cell's DNA repair machinery, including the NHEJ pathway, for their own replication and to integrate their genetic material into the host genome. By inhibiting DNA-PK, this compound could potentially interfere with these processes and inhibit viral replication. However, specific research into the antiviral activities of this compound is currently limited.

Preclinical Pharmacokinetic and Metabolic Characterization of Nu 7107

Absorption and Distribution Profiles in Experimental Animal Models

Pharmacokinetic studies of NU-7107 in experimental animal models, such as mice, have involved administration via the intraperitoneal (i.p.) route. Following i.p. administration at a dose of 20 mg/kg in female BALB/c mice, plasma concentration-time profiles for this compound have been measured using techniques like LC/MS/MS. nih.gov While detailed tissue distribution profiles for this compound are not extensively described in the available information, the analysis of plasma concentrations provides insight into its systemic exposure over time in these models. nih.gov

Biotransformation Pathways and Metabolite Identification

Biotransformation, or drug metabolism, involves the chemical modification of a drug within a biological system, often mediated by enzymes. pharmacologycanada.org This process typically converts compounds into more polar metabolites that can be more easily eliminated from the body. pharmacologycanada.orgmdpi.com

Elucidation of Major Metabolic Routes

The major metabolic routes for this compound are understood in the context of studies on its analogue, NU7026. Investigations into the metabolism of NU7026 in plasma and urine indicated that the compound undergoes multiple hydroxylations. nih.govnih.govcore.ac.uk A significant excretion product identified in urine was a glucuronide conjugate of a bis-hydroxylated metabolite. nih.govnih.govcore.ac.uk The primary site of oxidative metabolism for NU7026 was identified as the C-2 position of the morpholine (B109124) ring. nih.govnih.govcore.ac.ukresearchgate.net Monohydroxylation predominantly occurs at this position, potentially leading to the opening of the morpholine ring system. nih.govresearchgate.net While specific metabolites of this compound are not detailed as extensively as those of NU7026, its structural design provides key information about its expected metabolic fate.

Influence of Specific Structural Modifications on Metabolic Stability (e.g., morpholine ring methylation)

A key structural difference between this compound and NU7026 lies in the methylation of the morpholine ring. This compound is an analogue of NU7026 that is methylated at the C-2 and C-6 positions of the morpholine ring. nih.govnih.govcore.ac.ukresearchgate.net This specific structural modification was strategically introduced to influence the metabolic stability of the compound. nih.gov By blocking the C-2 position, which is a major site of oxidative metabolism for NU7026, the methyl groups in this compound significantly decrease metabolism at this site. nih.govnih.govcore.ac.ukresearchgate.net This methylation has been shown to lead to improved metabolic stability compared to the unmethylated analogue. nih.gov The concept of methylation enhancing metabolic stability is also supported by studies on other compound classes, such as dietary flavones, where methylation of hydroxyl groups prevents conjugation and shifts metabolism to less efficient pathways. nih.govmdpi.com

Elimination Kinetics and Systemic Clearance Rates

Elimination kinetics describe the rate and manner in which a drug is removed from the body, while systemic clearance quantifies the volume of plasma cleared of the drug per unit of time. mmv.orguomustansiriyah.edu.iq Preclinical studies comparing this compound and NU7026 in mice have provided valuable data on their respective elimination profiles.

A significant finding from these studies is that this compound exhibits a four-fold slower plasma clearance compared to NU7026 following i.p. administration. nih.govnih.govcore.ac.ukresearchgate.netresearchgate.net This reduced clearance for this compound is directly attributed to the decreased metabolism resulting from the methylations on the morpholine ring. nih.govnih.govcore.ac.ukresearchgate.net Although there was no significant difference observed in the terminal half-life between the two compounds, this compound remained detectable in plasma for a longer duration (up to 6 hours post-administration) compared to NU7026. nih.govresearchgate.net

The reported pharmacokinetic parameters for NU7026 and NU7107 following i.p. administration at 20 mg/kg to mice are summarized below, based on available data. nih.govresearchgate.net

| Parameter | NU7026 | NU7107 |

| Plasma Clearance (L/h) | 0.108 (for 5 mg/kg IV dose) nih.gov | Four-fold slower than NU7026 nih.govnih.govcore.ac.ukresearchgate.netresearchgate.net |

| Plasma Clearance (L/h/kg) | Not explicitly stated for 20 mg/kg i.p. | Not explicitly stated for 20 mg/kg i.p. |

| Terminal Half-life (h) | No significant difference compared to NU7107 nih.govresearchgate.net | No significant difference compared to NU7026 nih.govresearchgate.net |

| Cmax (µM) | Mentioned in Table 3 nih.govresearchgate.net | Mentioned in Table 3 nih.govresearchgate.net |

| AUC (µM.h) | Mentioned in Table 3 nih.govresearchgate.net | Mentioned in Table 3 nih.govresearchgate.net |

| Vd (Volume of Distribution) | Mentioned in Table 3 nih.govresearchgate.net | Mentioned in Table 3 nih.govresearchgate.net |

Note: Specific numerical values for Cmax, AUC, and Vd for the 20 mg/kg i.p. dose were mentioned as being in a table in the source material but not explicitly provided in the text snippets. The clearance value for NU7026 (0.108 L/h) was given for a 5 mg/kg IV dose, not the 20 mg/kg i.p. dose used for the comparison with NU7107. The four-fold slower clearance for NU7107 is relative to NU7026 under the 20 mg/kg i.p. administration conditions.

Comparative Pharmacokinetic Analysis with Related DNA-PK Inhibitors

The preclinical pharmacokinetic characterization of this compound is largely presented in direct comparison to NU7026, a prototype DNA-PK inhibitor. nih.govnih.govcore.ac.ukresearchgate.netresearchgate.net While this compound is noted as being significantly weaker than NU7026 in inhibiting DNA-PK enzyme activity in vitro (IC50 > 10 µM compared to 0.23 µM for NU7026), its synthesis and evaluation were instrumental in demonstrating how pharmacokinetic properties, particularly clearance, could be modulated through appropriate structural modifications. nih.govtocris.com

The key advantage of this compound highlighted by comparative analysis is its significantly improved pharmacokinetic profile in terms of plasma clearance. The four-fold slower plasma clearance of this compound compared to NU7026 underscores the success of the morpholine ring methylation strategy in reducing metabolic lability. nih.govnih.govcore.ac.ukresearchgate.netresearchgate.net This contrasts with the rapid plasma clearance observed for NU7026, which was largely attributed to extensive metabolism. nih.govnih.govcore.ac.ukresearchgate.net

Structure Activity Relationship Sar and Structural Biology of Nu 7107

Identification of Key Structural Motifs for DNA-PK Inhibitory Potency

Research into DNA-PK inhibitors, including analogues of NU-7107, has highlighted the importance of specific structural features for inhibitory potency. The morpholine (B109124) ring structure appears to be an essential motif for the inhibitory activity of compounds related to this compound, such as NU7026. mdpi.com this compound itself is described as a bis-methylated morpholino derivative of NU7026, with methyl groups at the C-2 and C-6 positions of the morpholine ring. nih.govresearchgate.net While this modification in this compound significantly reduced plasma clearance compared to NU7026, it also resulted in weaker inhibition of DNA-PK in vitro (IC50 > 10 µM for this compound compared to 230 nM for NU7026). mdpi.comnih.govresearchgate.net This suggests that substitutions on the morpholine ring, particularly at the 2 and 6 positions, play a critical role in modulating both the metabolic stability and the inhibitory potency against DNA-PK. The core pyrimidoisoquinoline structure is also a fundamental component of this compound's architecture, contributing to its interaction with the target enzyme. ontosight.ai

Here is a comparison of NU-7026 and this compound based on available data:

| Compound | DNA-PK Inhibition (IC50) | Relative Plasma Clearance (vs NU7026) |

| NU7026 | 230 nM mdpi.com | 1x |

| This compound | > 10 µM nih.govresearchgate.net | 0.25x (four-fold lower) nih.govresearchgate.net |

Design and Synthesis of Structure-Activity Relationship Probes for Target Engagement

Structure-Activity Relationship studies involve the synthesis and evaluation of a series of compounds with systematic structural variations to understand how these changes impact biological activity. chemrxiv.orgnih.gov While the search results discuss SAR studies in general and mention probe synthesis in the context of identifying biological targets researchgate.net, specific details regarding the design and synthesis of dedicated SAR probes derived from this compound for target engagement studies are not explicitly provided. This compound itself can be viewed as a compound synthesized to probe the effect of specific methylations on the morpholine ring of NU7026, particularly concerning metabolism and pharmacokinetics, which indirectly relates to target exposure and engagement in vivo. nih.govresearchgate.net The synthesis of this compound involved modifying the morpholine moiety of NU7026. nih.govresearchgate.net Further SAR probe design based on this compound would likely involve systematic modifications to the pyrimidoisoquinoline core, the morpholine ring at positions other than 2 and 6, or the linker region, followed by evaluation of their DNA-PK inhibitory activity and other relevant biological properties to delineate the structural requirements for optimal potency and selectivity.

Preclinical Biological Evaluation of Nu 7107

In Vitro Cellular Assays

Dose-Response Characterization in Diverse Cancer Cell Lines

The cytotoxic and growth-inhibitory effects of DNA-PK inhibitors have been evaluated across a variety of human cancer cell lines. As a standalone agent, the DNA-PK inhibitor NU7441 has demonstrated modest growth-inhibitory activity in certain cell lines. For instance, in LoVo human colon cancer cells, which have wild-type p53, NU7441 exhibited a GI₅₀ (concentration causing 50% growth inhibition) of 0.52 μM after five days of continuous exposure. aacrjournals.org In contrast, SW620 colon cancer cells, which have mutant p53, showed minimal growth inhibition under the same conditions. aacrjournals.org

In non-small cell lung carcinoma (NSCLC) A549 cells, NU7441 showed an IC₅₀ (concentration causing 50% inhibition of cell proliferation) of 0.8 μM. nih.gov Further studies on breast cancer cell lines revealed that NU7441 could inhibit the activity of DNA-PK induced by ionizing radiation with IC₅₀ values in the range of 0.17-0.25 μM in MCF-7, MDA-MB-231, and T47D cells. lu.se

Table 1: Dose-Response of NU7441 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Endpoint | Value (μM) | Reference |

| LoVo | Colon Cancer | GI₅₀ | 0.52 | aacrjournals.org |

| A549 | Non-Small Cell Lung Cancer | IC₅₀ | 0.8 | nih.gov |

| MCF-7 | Breast Cancer | IC₅₀ (DNA-PK activity) | 0.17-0.25 | lu.se |

| MDA-MB-231 | Breast Cancer | IC₅₀ (DNA-PK activity) | 0.17-0.25 | lu.se |

| T47D | Breast Cancer | IC₅₀ (DNA-PK activity) | 0.17-0.25 | lu.se |

Radiosensitization and Chemosensitization Potentiation in Cell Culture Models

A primary therapeutic strategy for DNA-PK inhibitors is their use as sensitizing agents for radiotherapy and chemotherapy. By inhibiting the repair of DNA double-strand breaks, these compounds can potentiate the cytotoxic effects of DNA-damaging agents.

Radiosensitization: In vitro studies have consistently demonstrated the potent radiosensitizing effects of NU7441. In SW620 and LoVo colon cancer cells, NU7441 significantly enhanced the cytotoxicity of ionizing radiation. aacrjournals.org For SW620 cells, a 7.3-fold enhancement of cytotoxicity was observed with 5 Gy of ionizing radiation in the presence of NU7441. aacrjournals.org In LoVo cells, the dose modification ratio at 5 Gy was 5.5. aacrjournals.org Similar potent radiosensitization has been observed in breast cancer cell lines, with a 4- to 12-fold increase in sensitivity to ionizing radiation. lu.se In non-small cell lung cancer cells (A549 and H1299), a non-toxic concentration of NU7441 resulted in significant radiosensitization, with sensitizer (B1316253) enhancement ratios (SER) of 1.77 and 1.94 for X-rays, respectively. nih.gov

Chemosensitization: NU7441 has been shown to enhance the efficacy of various chemotherapeutic agents, particularly topoisomerase II inhibitors like etoposide (B1684455) and doxorubicin (B1662922), which induce DNA double-strand breaks.

In SW620 colon cancer cells, NU7441 enhanced the cytotoxicity of etoposide by 1.8- to 12-fold and doxorubicin by 2- to 3-fold. aacrjournals.org For LoVo cells, the potentiation was 2- to 4-fold for etoposide and 2- to 10-fold for doxorubicin. aacrjournals.org Studies in breast cancer cell lines (MCF-7, MDA-MB-231, and T47D) also showed a significant increase in sensitivity to doxorubicin, ranging from 3- to 13-fold. lu.se The combination of NU7441 with topoisomerase inhibitors like amrubicin (B1664947) and irinotecan (B1672180) had a synergistic effect on the proliferation of A549 lung cancer cells. nih.gov

Table 2: Radiosensitization and Chemosensitization Potentiation by NU7441

| Cell Line | Sensitizing Agent | Potentiation Factor | Reference |

| SW620 | Ionizing Radiation (5 Gy) | 7.3-fold | aacrjournals.org |

| LoVo | Ionizing Radiation (5 Gy) | 5.5-fold | aacrjournals.org |

| Breast Cancer Cell Lines | Ionizing Radiation | 4- to 12-fold | lu.se |

| A549 | X-rays | SER = 1.77 | nih.gov |

| H1299 | X-rays | SER = 1.94 | nih.gov |

| SW620 | Etoposide | 1.8- to 12-fold | aacrjournals.org |

| SW620 | Doxorubicin | 2- to 3-fold | aacrjournals.org |

| LoVo | Etoposide | 2- to 4-fold | aacrjournals.org |

| LoVo | Doxorubicin | 2- to 10-fold | aacrjournals.org |

| Breast Cancer Cell Lines | Doxorubicin | 3- to 13-fold | lu.se |

Investigation of Antiviral Biological Activities in Cell Systems

Recent research has indicated a role for DNA-PK in the innate immune response to viral infections. Inhibition of DNA-PK has been shown to potentiate the cGAS-mediated antiviral innate immunity. nih.gov Specifically, the DNA-PK inhibitor NU7441 demonstrated a strong anti-viral activity against vesicular stomatitis virus (VSV) in THP-1 cells. nih.gov Furthermore, treatment with NU7441 significantly increased the expression of antiviral signaling molecules such as IFNB1 and CXCL10 following infection with either VSV or herpes simplex virus-1 (HSV-1). nih.gov Mechanistically, it was found that DNA-PK can phosphorylate cGAS, thereby suppressing its ability to synthesize cGAMP and initiate an antiviral response. nih.gov Inhibition of DNA-PK, therefore, enhances this antiviral signaling pathway. Another study showed that DNA-PK inhibition can synergize with the oncolytic virus M1 by inhibiting the antiviral response, leading to enhanced viral replication within cancer cells. nih.gov

Analysis of Cellular Mechanisms of Resistance to NU-7107

While specific mechanisms of resistance to this compound have not been detailed, general mechanisms of resistance to DNA-PK inhibitors can be inferred from preclinical studies. Cancer cells can develop resistance to therapies that target DNA damage repair pathways through various mechanisms.

One potential mechanism of resistance is the upregulation of alternative DNA repair pathways, such as homologous recombination (HR). Although DNA-PK is central to non-homologous end joining (NHEJ), cells can sometimes compensate for the inhibition of this pathway by relying more heavily on HR for the repair of double-strand breaks.

Another potential mechanism involves alterations in the drug target itself. Mutations in the PRKDC gene, which encodes the catalytic subunit of DNA-PK (DNA-PKcs), could potentially lead to a form of the enzyme that is no longer sensitive to the inhibitor.

Furthermore, cellular plasticity and the activation of pro-survival signaling pathways can contribute to resistance. For instance, the PI3K/AKT pathway, which is involved in cell survival and proliferation, can be aberrantly activated in many cancers. regionh.dk Since DNA-PK is part of the PI3K-like kinase (PIKK) family, there can be complex crosstalk between these pathways that might contribute to resistance.

Finally, increased drug efflux through the action of transporters like P-glycoprotein could also be a mechanism of resistance. Interestingly, NU7441 has been shown to interact with and block the function of P-glycoprotein, which could potentially overcome this mechanism of resistance in multidrug-resistant cells. ncl.ac.uk

In Vivo Animal Model Investigations

Assessment of Efficacy in Preclinical Models of Malignancy (e.g., xenograft models)

The in vivo efficacy of DNA-PK inhibitors has been evaluated in various xenograft models of human cancer, primarily in combination with radiotherapy or chemotherapy.

In a study using mice bearing SW620 human colon cancer xenografts, treatment with NU7441 in combination with etoposide resulted in a significant enhancement of tumor growth delay. aacrjournals.org Etoposide alone caused a tumor growth delay of 8 days for the tumor to reach four times its initial volume, while the combination with NU7441 extended this delay to 11 days, representing a 60% enhancement of etoposide's efficacy. aacrjournals.org Importantly, the combination therapy did not lead to unacceptable levels of toxicity. aacrjournals.org

These findings in animal models provide a strong rationale for the clinical development of DNA-PK inhibitors as adjuncts to standard cancer therapies. The ability to enhance the efficacy of existing treatments without a significant increase in toxicity is a key therapeutic advantage.

Modulation of Disease Progression in Relevant Preclinical Disease Models

The primary therapeutic strategy for DNA-PK inhibitors like NU-7441 is not as a standalone cytotoxic agent, but as a potentiator of DNA-damaging therapies such as ionizing radiation and chemotherapy. Preclinical studies have consistently demonstrated the ability of NU-7441 to significantly enhance the efficacy of these standard cancer treatments in various cancer models.

In human colon cancer cell lines, SW620 and LoVo, NU-7441 has been shown to substantially increase the cell-killing effects of both etoposide and doxorubicin, which are topoisomerase II poisons that induce DNA double-strand breaks (DSBs). aacrjournals.orgnih.gov The potentiation of cytotoxicity was observed to be between 2- and 12-fold, depending on the specific chemotherapy agent and its concentration. aacrjournals.org This enhancement is attributed to the inhibition of DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for repairing DSBs. aacrjournals.orgnih.gov

The radiosensitizing effect of NU-7441 has also been extensively documented. In both SW620 and LoVo human colon cancer cells, NU-7441 demonstrated a significant enhancement of ionizing radiation, with dose modification ratios at 90% cell kill (DMR90) of 3.6 and 3.0, respectively. aacrjournals.org Similar radiosensitization has been observed in non-small cell lung cancer (NSCLC) cells, where a non-toxic concentration of NU-7441 resulted in a significant increase in cell death following both X-ray and carbon ion irradiation. nih.gov The specificity of this effect to DNA-PK inhibition was confirmed in studies using cell lines deficient in the catalytic subunit of DNA-PK (DNA-PKcs), where NU-7441 failed to potentiate radiation-induced cell killing. aacrjournals.orgnih.gov

In vivo studies using xenograft models of human cancer have further solidified the preclinical efficacy of NU-7441. In mice bearing SW620 human colon cancer xenografts, the co-administration of NU-7441 with etoposide resulted in a two-fold increase in tumor growth delay compared to etoposide alone. aacrjournals.orgnih.gov This was achieved at NU-7441 doses that were not toxic to the animals. aacrjournals.orgnih.gov These findings provide a strong "proof of principle" for the clinical development of DNA-PK inhibitors as chemo- and radiosensitizers. aacrjournals.orgnih.gov

Furthermore, in patient-derived xenograft (PDX) models of head and neck squamous cell carcinoma (HNSCC), NU-7441 has been validated as an effective radiosensitizer. researchgate.net The combination of NU-7441 with radiation therapy led to a significant reduction in tumor volume in these clinically relevant models. researchgate.net

Beyond the potentiation of conventional therapies, studies have also explored the immunomodulatory effects of NU-7441. In melanoma models, the combination of NU-7441 with a multikinase inhibitor, regorafenib, was found to alter the expression of melanoma antigens and other immunologically active molecules on the surface of cancer cells. aacrjournals.org This suggests that DNA-PK inhibition may also play a role in enhancing the immunogenicity of tumors, potentially making them more susceptible to immunotherapies. aacrjournals.org

| Preclinical Model | Therapeutic Combination | Key Findings | Reference |

|---|---|---|---|

| SW620 & LoVo Human Colon Cancer Cells | NU-7441 + Etoposide/Doxorubicin | 2- to 12-fold enhancement of chemotherapy-induced cytotoxicity. | aacrjournals.org |

| SW620 & LoVo Human Colon Cancer Cells | NU-7441 + Ionizing Radiation | Dose modification ratios of 3.6 and 3.0, respectively, indicating significant radiosensitization. | aacrjournals.org |

| Non-Small Cell Lung Cancer (NSCLC) Cells | NU-7441 + X-rays/Carbon Ions | Significant radiosensitization at non-toxic concentrations of NU-7441. | nih.gov |

| SW620 Human Colon Cancer Xenografts | NU-7441 + Etoposide | 2-fold increase in etoposide-induced tumor growth delay. | aacrjournals.orgnih.gov |

| Head and Neck Squamous Cell Carcinoma (HNSCC) PDX Models | NU-7441 + Radiation Therapy | Significant reduction in tumor volume. | researchgate.net |

| Melanoma Cell Lines | NU-7441 + Regorafenib | Modulation of melanoma antigens and immunologically active surface molecules. | aacrjournals.org |

Identification and Validation of Pharmacodynamic Biomarkers in Animal Studies

The identification and validation of pharmacodynamic (PD) biomarkers are crucial for the clinical development of any new therapeutic agent. PD biomarkers provide evidence that the drug is engaging its target and eliciting the expected biological response in vivo. For a DNA-PK inhibitor like NU-7441, the most relevant PD biomarkers are those that reflect the inhibition of DNA double-strand break repair.

A key and well-established biomarker for DNA double-strand breaks is the phosphorylation of the histone variant H2AX, resulting in γH2AX. aacrjournals.org In preclinical studies, the persistence of γH2AX foci in tumor cells following treatment with DNA-damaging agents is a direct indicator of inhibited DNA repair. aacrjournals.org In both in vitro and in vivo models, NU-7441 has been shown to substantially retard the repair of DSBs induced by ionizing radiation and etoposide, as measured by the prolonged presence of γH2AX foci. aacrjournals.orgdntb.gov.ua This sustained DNA damage signal serves as a robust pharmacodynamic biomarker for the biological activity of NU-7441.

Another important cellular response to DNA damage is the activation of cell cycle checkpoints. The inhibition of DNA repair by NU-7441 leads to an accumulation of cells in the G2-M phase of the cell cycle following exposure to DNA-damaging agents. aacrjournals.orgresearchgate.net This prolonged G2-M arrest has been consistently observed in various cancer cell lines treated with NU-7441 in combination with radiation or chemotherapy. aacrjournals.orgnih.govresearchgate.net Therefore, the measurement of cell cycle distribution, specifically the increase in the G2-M population, can serve as another valuable pharmacodynamic biomarker for the in vivo activity of NU-7441.

In a hypoxia/reoxygenation model using NRK-52E cells, treatment with NU-7441 led to prolonged expression of DNA damage markers like γ-H2AX and markers of epithelial-mesenchymal transition such as α-SMA and vimentin. researchgate.net These findings suggest that in specific disease contexts, a broader panel of biomarkers related to cellular stress and phenotypic changes could be relevant.

While direct measurement of DNA-PK activity in tumor biopsies is technically challenging, the downstream effects of its inhibition, namely the persistence of DNA damage and altered cell cycle progression, provide reliable and quantifiable pharmacodynamic biomarkers that have been validated in preclinical animal studies. These biomarkers are essential for guiding dose-selection and scheduling in future clinical trials of DNA-PK inhibitors.

| Pharmacodynamic Biomarker | Observed Effect of NU-7441 | Significance | Reference |

|---|---|---|---|

| Persistence of γH2AX Foci | Substantially retarded the disappearance of γH2AX foci following DNA damage. | Directly indicates the inhibition of DNA double-strand break repair. | aacrjournals.orgdntb.gov.ua |

| G2-M Cell Cycle Arrest | Appreciably increased the accumulation of cells in the G2-M phase after DNA damage. | Demonstrates a functional consequence of unrepaired DNA damage, leading to cell cycle checkpoint activation. | aacrjournals.orgnih.govresearchgate.net |

| Prolonged Expression of α-SMA and Vimentin | Increased expression in a hypoxia/reoxygenation model. | Indicates potential broader cellular effects beyond direct DNA repair inhibition in specific stress conditions. | researchgate.net |

Academic Prospects and Translational Outlook for Nu 7107 Research

Synthesis of Current Preclinical Research Contributions and Academic Learnings

Preclinical investigations involving NU-7107 are primarily documented within studies focused on NU7026, a related DNA-PK inhibitor. This compound was synthesized as an analog of NU7026 with the specific aim of exploring how structural modifications influence metabolic stability and pharmacokinetics nih.govresearchgate.net.

A significant contribution from this preclinical work is the finding that this compound exhibits a more favorable pharmacokinetic profile in mice compared to NU7026 nih.govnih.gov. The methylation at the C-2 and C-6 positions of the morpholine (B109124) ring in this compound resulted in a four-fold reduction in plasma clearance compared to NU7026 nih.govnih.gov. This suggests that these methyl groups effectively impede oxidative metabolism, which was identified as the primary reason for the rapid clearance of NU7026 nih.gov. The major metabolic pathways for NU7026 involved multiple oxidations followed by glucuronidation, with the C-2 position of the morpholine ring being the main site of oxidation nih.govnih.gov. The synthesis and evaluation of this compound provided confirmation of the significance of this metabolic site and demonstrated that targeted substitution can indeed modify pharmacokinetic properties nih.gov.

However, the studies also revealed that this compound is a considerably weaker inhibitor of DNA-PK than NU7026, with an IC50 value exceeding 10 µM nih.gov. This indicates a potential trade-off between achieving enhanced metabolic stability and maintaining potent direct inhibition of the intended target with this specific structural modification nih.gov.

Academic insights derived from research involving this compound underscore the critical influence of metabolic processes, particularly oxidation and glucuronidation, on the clearance of compounds possessing the pyrimido[2,1-a]isoquinolin-4-one core and a morpholine moiety nih.govnih.gov. These studies highlight the strategic value of making specific structural alterations, such as methylation, to improve pharmacokinetic characteristics by blocking vulnerable metabolic sites nih.gov.

Identification of Knowledge Gaps and Future Research Directions in Chemical Biology

Despite the insights gained into the metabolic behavior of this compound relative to NU7026, several knowledge gaps persist regarding the chemical biology of this compound. A comprehensive understanding of its interactions with biological targets beyond DNA-PK is needed, considering its potential pharmacological attributes and structural characteristics ontosight.ai. Although it demonstrated weaker DNA-PK inhibitory activity compared to NU7026, its potential activity against other targets, as suggested by its structure (e.g., in anticancer or antiviral contexts), has not been extensively detailed in the available information ontosight.ai.

Future research in chemical biology could profitably explore the following directions:

Conducting extensive target profiling of this compound to map all its interacting proteins or pathways.

Performing detailed binding studies to elucidate the molecular basis of interactions between this compound and its targets, including the reasons for its weaker binding to DNA-PK compared to NU7026.

Investigating the specific influence of its stereochemistry on both its biological activity and target interactions ontosight.ai.

Identifying and characterizing potential off-target effects that may arise from its distinct structural features.

Conducting in-depth studies on the downstream biological effects of this compound exposure in various cellular models, particularly at concentrations where DNA-PK inhibition is not the primary mode of action.

Addressing these knowledge gaps is essential for a complete characterization of this compound's biological profile and for assessing its utility as a research tool or potential therapeutic lead in chemical biology.

Innovative Methodologies for Advanced Preclinical Evaluation

Advanced preclinical evaluation of compounds such as this compound can leverage innovative methodologies to provide deeper insights into their properties and potential applications. Given the findings related to its metabolism and pharmacokinetics, methodologies specifically designed to assess these aspects are particularly relevant.

Pharmacokinetic studies in appropriate animal models, employing sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are critical for accurate quantification of this compound and its metabolites in biological samples over time nih.govnih.gov. This enables the determination of key pharmacokinetic parameters including plasma clearance, volume of distribution, and half-life nih.govresearchgate.net. Comparative studies using different routes of administration could also yield valuable data on bioavailability nih.gov.

In vitro metabolism studies utilizing biological matrices like liver microsomes, isolated hepatocytes, or recombinant enzymes can precisely identify the specific enzymes responsible for the metabolism of this compound and pinpoint the vulnerable metabolic sites on the molecule nih.govnih.gov. Techniques such as metabolite identification using high-resolution mass spectrometry are indispensable for this purpose nih.gov.

Beyond pharmacokinetics and metabolism, advanced preclinical evaluation could incorporate:

Cell-Based Assays: Implementing high-throughput screening and phenotypic assays to evaluate the compound's effects on a variety of cell lines and biological processes potentially linked to its structure and known or suspected targets aacrjournals.org.

Target Engagement Studies: Employing techniques like the cellular thermal shift assay (CETSA) or differential scanning fluorimetry (DSF) to confirm the direct binding of this compound to its intended targets within a cellular environment.

In Vivo Efficacy Models: Utilizing relevant animal models based on the potential therapeutic area suggested by its biological activity (e.g., xenograft models for assessing anticancer activity, if applicable) researchgate.netijbs.com. These models allow for the evaluation of the compound's impact on disease progression and provide tissue-specific pharmacokinetic and pharmacodynamic data.

Toxicology Studies: While safety and adverse effects are outside the scope of this article, preclinical evaluation inherently includes assessing potential toxicity in animal models to establish the compound's safety margin.

Innovative methodologies in preclinical evaluation, such as the application of advanced imaging techniques or 'omics' approaches (e.g., transcriptomics, proteomics) on treated cells or tissues, could reveal the broader biological effects of this compound and help identify potential biomarkers of response or toxicity mdpi.comnih.gov.

Q & A

Q. How is NU-7107 synthesized and characterized in laboratory settings?

Methodological Answer: Synthesis protocols should detail reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., column chromatography). Characterization requires spectroscopic techniques such as NMR (for structural confirmation), HPLC (for purity assessment), and mass spectrometry (for molecular weight verification). Experimental sections must include sufficient detail for reproducibility, as emphasized in scientific writing guidelines .

Q. What are the standard protocols for assessing the purity of this compound in preclinical studies?

Methodological Answer: Purity evaluation involves quantitative methods like high-performance liquid chromatography (HPLC) with UV detection, supported by melting point analysis and elemental analysis. Documentation must comply with reproducibility standards, including reagent sources, instrument calibration, and validation against reference standards .

Q. Which in vitro assays are commonly employed to evaluate this compound's initial biological activity?

Methodological Answer: Cell-based assays (e.g., cytotoxicity assays, enzyme inhibition studies) are primary tools. Ensure assays include positive/negative controls, dose-response curves, and statistical validation (e.g., IC₅₀ calculations). Protocols should align with pharmacological experimental design principles, including biological replicate numbers and data normalization .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound post-synthesis?

Methodological Answer: Infrared (IR) spectroscopy identifies functional groups, while ¹H/¹³C NMR confirms molecular structure. X-ray crystallography may resolve stereochemistry. Cross-validate results with mass spectrometry and elemental analysis to ensure accuracy, as outlined in compound characterization guidelines .

Q. How should researchers document experimental procedures for this compound to ensure reproducibility?

Methodological Answer: Follow standardized reporting frameworks: detail reagents (source, purity), instrument parameters, and statistical methods. Use SI units and avoid ambiguous descriptions. Reference prior methodologies where applicable, and provide step-by-step protocols in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's biochemical efficacy data across experimental models?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., cell line specificity, assay conditions). Validate findings through orthogonal assays (e.g., kinetic studies vs. endpoint measurements). Apply iterative data analysis, as recommended in qualitative research frameworks, to reconcile discrepancies .

Q. What statistical methodologies are recommended for analyzing dose-response relationships in this compound pharmacodynamic studies?

Methodological Answer: Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA for multi-group comparisons and adjust for multiple testing (e.g., Bonferroni correction). Ensure transparency by reporting confidence intervals and effect sizes, adhering to statistical rigor standards .

Q. How should experiments be designed to investigate this compound's mechanism of action while controlling for off-target effects?

Methodological Answer: Employ target-specific inhibitors or CRISPR-edited cell lines as controls. Use affinity chromatography or pull-down assays to identify binding partners. Validate specificity via competitive binding assays and computational docking studies, aligning with FINER criteria for feasibility and novelty .

Q. What strategies validate computational predictions of this compound's binding affinity through empirical data?

Methodological Answer: Compare molecular docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. Cross-reference with mutagenesis studies to confirm binding site residues. Ensure computational parameters (e.g., force fields, solvation models) match experimental conditions .

Q. How can multi-omics approaches elucidate this compound's polypharmacology in complex biological systems?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) to map systemic effects. Use pathway enrichment analysis (e.g., KEGG, GO) to identify modulated networks. Validate hypotheses with functional assays, ensuring data interoperability and adherence to FAIR principles for research data .

Q. Guidelines for Further Inquiry

- Data Contradiction Analysis : Apply triangulation by combining in vitro, in vivo, and in silico data .

- Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure methodological robustness .

- Reproducibility : Document protocols exhaustively and share raw data via repositories to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.